1,1-Dichloro-2,2-diphenylethane
Description
Structure
3D Structure
Properties
CAS No. |
2387-16-8 |
|---|---|
Molecular Formula |
C14H12Cl2 |
Molecular Weight |
251.1 g/mol |
IUPAC Name |
(2,2-dichloro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H12Cl2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H |
InChI Key |
FVMUDWLRSAABPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(Cl)Cl |
Other CAS No. |
2387-16-8 |
Origin of Product |
United States |
Synthetic Chemistry and Mechanistic Investigations of 1,1 Dichloro 2,2 Diphenylethane
Synthetic Pathways and Methodologies
Synthetic Transformations from Precursor Compounds
Dehydrohalogenation of Related Halogenated Diphenylethanes
Dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, is a fundamental process in organic synthesis, often employed for the creation of alkenes. nih.gov In the context of halogenated diphenylethanes, this reaction is pivotal for synthesizing various derivatives. The reaction is typically facilitated by a base. nih.govslideshare.net
The reactivity of related compounds, such as 2,2-diaryl-1,1,1-trichloroethanes, in dehydrochlorination reactions has been studied to understand the formation of 1,1-dichloro-2,2-diphenylethene. sciencelink.net Studies have shown that alkali metal fluorides and nitrites are effective dehydrochlorinating agents for these types of compounds. sciencelink.net The dehydrohalogenation of alkyl halides can proceed through either an E1 or E2 mechanism. uva.es The E2 mechanism is a single-step process where the base removes a proton, and simultaneously, the leaving group departs, forming a double bond. researchgate.net This mechanism has specific stereochemical requirements. chemistryviews.org For instance, the treatment of meso-1,2-dibromo-1,2-diphenylethane (B7791125) with potassium hydroxide (B78521) results exclusively in the formation of E-1-bromo-1,2-diphenylethene, indicating a preferred anti-periplanar arrangement of the departing hydrogen and bromine atoms. chemistryviews.orgresearchgate.net
The choice of base can significantly influence the reaction's outcome. Strong, unhindered bases tend to favor the formation of the more substituted (Zaitsev) alkene, while bulky bases favor the less substituted (Hofmann) product. rsc.org In the dehydrohalogenation of 2-bromobutane (B33332) with sodium hydroxide, an E2 mechanism is typically faster. uva.es
Stereochemical Considerations in Synthesis of Derivatives
The synthesis of derivatives of 1,1-dichloro-2,2-diphenylethane often involves the creation of chiral centers, making stereochemical control a critical aspect. The spatial arrangement of atoms in these derivatives can lead to different enantiomers or diastereomers, each potentially having unique properties. nih.gov
In elimination reactions, the stereochemistry of the starting material can dictate the stereochemistry of the resulting alkene, particularly in E2 reactions. researchgate.net For diastereomeric starting materials, where the carbons bearing the hydrogen and the halogen are both chiral, each diastereomer will lead to a specific stereoisomeric product. researchgate.net For example, the E2 elimination of different diastereomers of 1,2-dibromo-1,2-diphenylethane (B1143902) yields distinct E or Z isomers of the resulting alkene. researchgate.net In contrast, E1 reactions, which proceed through a carbocation intermediate, generally lead to the more thermodynamically stable alkene stereoisomer due to free rotation around the single bond in the intermediate. researchgate.net
Chiral Resolution Techniques (e.g., Chiral HPLC)
For mixtures of enantiomers (racemates) that are synthesized without stereochemical control, chiral resolution techniques are employed to separate the individual enantiomers. researchgate.net High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for this purpose. nih.gov
The principle behind chiral HPLC is the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times and thus, separation. Various types of CSPs are available, and their selection depends on the specific properties of the analyte. For instance, derivatives of diacylglycerols have been successfully resolved using a chiral column where a polymer of (R)-(+)-1-(1-naphthyl)ethylamine is bonded to silica (B1680970) gel. nih.gov The choice of derivative can also be crucial; for example, naphthoyl derivatives have been shown to provide better resolution in some cases. nih.gov
Table 1: Examples of Chiral Resolution by HPLC
| Compound Type | Chiral Stationary Phase (Example) | Derivative |
| Diacylglycerols | (R)-(+)-1-(1-naphthyl)ethylamine polymer on silica | 3,5-dinitrophenyl urethanes |
| Dihydroxy-eicosanoids | Ionically linked DNBPG | Naphthoyl derivatives |
This table illustrates examples of chiral resolution for related compound types, highlighting the importance of the stationary phase and derivatization.
Strategies for Racemization Prevention
Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is a significant challenge in the synthesis and handling of chiral compounds. nih.gov Preventing racemization is crucial to maintain the stereochemical integrity of the desired product. Several strategies can be employed:
Use of Racemization-Free Reagents: In reactions such as peptide synthesis, specific coupling reagents have been developed that minimize or prevent racemization of the chiral centers. nih.gov This principle can be extended to the synthesis of other chiral molecules.
Control of Reaction Conditions: Factors such as the solvent, temperature, and nature of the base can influence the rate of racemization. slideshare.net For instance, using non-polar solvents and sterically hindered (bulky) bases can help to suppress racemization pathways. slideshare.net
Asymmetric Catalysis: Employing chiral catalysts can direct a reaction to produce predominantly one enantiomer, a process known as enantioselective synthesis. chemistryviews.orgresearchgate.net This approach avoids the formation of a racemic mixture from the outset. For the synthesis of chiral 1,1-diarylalkanes, chiral phosphoric acids have been used as catalysts. chemistryviews.org
Understanding Racemization Pathways: Computational studies, such as Density Functional Theory (DFT) calculations, can be used to understand the mechanisms by which a chiral molecule racemizes. This knowledge can then be used to design molecules or reaction conditions that disfavor these pathways. sciencelink.net
Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer. Dynamic kinetic resolution combines this with in-situ racemization of the starting material to theoretically convert the entire mixture to a single enantiomeric product. acs.org
Reaction Mechanisms and Chemical Transformations
The chemical behavior of this compound is governed by the principles of nucleophilic substitution and elimination reactions, which are often in competition. The specific pathway taken depends on factors such as the structure of the substrate, the nature of the nucleophile/base, the solvent, and the temperature.
Nucleophilic Substitution and Elimination Reactions
Nucleophilic substitution reactions (SN1 and SN2) involve the replacement of a leaving group by a nucleophile, while elimination reactions (E1 and E2) result in the formation of a double bond through the removal of atoms or groups from adjacent carbon atoms.
SN2 and E2 Reactions: These are bimolecular reactions, meaning their rates depend on the concentration of both the substrate and the nucleophile/base. chemistryviews.org SN2 reactions proceed with an inversion of stereochemistry, while E2 reactions have strict stereochemical requirements, favoring an anti-periplanar arrangement of the departing groups. chemistryviews.org
SN1 and E1 Reactions: These are unimolecular reactions, with the rate-determining step being the formation of a carbocation intermediate. These reactions are favored by weak nucleophiles/bases and polar protic solvents. The carbocation intermediate can undergo rearrangements to form a more stable carbocation before the final product is formed. rsc.org
Alkaline Dehydrochlorination Pathways
The elimination of hydrogen chloride (dehydrochlorination) from this compound and related compounds is commonly achieved under alkaline conditions. sciencelink.net This reaction typically proceeds via an E2 mechanism when a strong base is used. uva.es
The reaction of 2,2-diaryl-1,1,1-trichloroethanes with alkali halides and nitrites has been investigated to understand the dehydrochlorination process. sciencelink.net Kinetic and quantum chemical studies suggest a bimolecular elimination mechanism for these reactions. sciencelink.net The reaction involves the attack of the base on a β-hydrogen, followed by the concerted elimination of a chloride ion and the formation of a C=C double bond. slideshare.net
Table 2: Key Features of Alkaline Dehydrochlorination of Halogenated Diphenylethanes
| Feature | Description |
| Reaction Type | Elimination (Dehydrochlorination) |
| Typical Reagents | Alcoholic potassium hydroxide (KOH), Sodium amide (NaNH2) |
| Common Mechanism | E2 (Bimolecular Elimination) |
| Intermediate | Transition state (no discrete intermediate in E2) |
| Product | Alkene (e.g., 1,1-dichloro-2,2-diphenylethene) |
This table summarizes the key aspects of alkaline dehydrochlorination for halogenated diphenylethanes.
The stereochemistry of the substrate plays a crucial role in the E2 pathway. The requirement for an anti-periplanar conformation means that the dihedral angle between the C-H and C-Cl bonds being broken should be approximately 180 degrees for maximum orbital overlap in the transition state. chemistryviews.org This stereochemical constraint can be used to control the formation of specific alkene isomers (E or Z) from diastereomeric starting materials. researchgate.net
Analytical Methodologies for Detection and Quantification of 1,1 Dichloro 2,2 Diphenylethane
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 1,1-dichloro-2,2-diphenylethane from complex mixtures, a necessary step for accurate analysis. The choice of chromatographic method depends on the sample matrix and the desired sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a well-established and powerful technique for the analysis of volatile and semi-volatile organic compounds like this compound. cdc.gov In this method, the sample is first vaporized and introduced into a gas chromatograph. The separation occurs in a capillary column, where compounds are partitioned between a stationary phase and a mobile gas phase (typically helium or nitrogen). researchgate.netdtic.mil The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for initial identification. researchgate.net
Following separation by GC, the eluted compounds are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules and then separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information and enabling highly specific detection. cdc.govresearchgate.net GC-MS is widely used for analyzing environmental samples for chlorinated hydrocarbons. nih.gov
Table 1: Typical GC-MS Parameters for Organochlorine Pesticide Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Oven Temperature Program | Initial temp. 60-100°C, ramped to 250-300°C |
| Injector Temperature | 250-280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)
High-performance liquid chromatography (HPLC) offers an alternative separation technique, particularly for less volatile or thermally labile compounds. In HPLC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column packed with a solid adsorbent material (stationary phase). For a compound like this compound, a reversed-phase column, such as a C18 column, is often employed. e-nps.or.kr
Coupling HPLC with a diode array detector (DAD) allows for the acquisition of UV-visible spectra of the eluting compounds. e-nps.or.kr This provides information about the analyte's chromophores and can aid in identification by comparing the acquired spectrum with that of a known standard. The wavelength of maximum absorbance for the compound of interest is selected for quantification to achieve the best sensitivity. e-nps.or.kr
Strategies for Mitigating Co-elution Challenges
A significant challenge in chromatographic analysis is co-elution, where two or more compounds elute from the column at the same or very similar times, leading to overlapping peaks. In the analysis of this compound, co-elution can occur with structurally similar compounds or isomers.
Several strategies can be employed to mitigate these challenges:
Method Optimization: Adjusting the chromatographic conditions, such as the temperature program in GC or the mobile phase composition and gradient in HPLC, can improve the separation of co-eluting compounds. e-nps.or.kr
High-Resolution Mass Spectrometry (HRMS): While standard mass spectrometers may not distinguish between ions with the same nominal mass, HRMS can measure mass with very high precision. This allows for the differentiation of compounds with the same integer mass but different elemental compositions.
Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are detected. This technique provides an additional layer of specificity, as the fragmentation pattern is unique to the compound's structure, helping to resolve co-eluting interferences. dtic.mil
Mass Spectrometric Characterization
Mass spectrometry is not only a detection method but also a powerful tool for the structural elucidation of compounds like this compound.
Identification of Molecular Ions and Fragmentation Patterns
When a molecule of this compound is analyzed by mass spectrometry using electron ionization (EI), it is bombarded with high-energy electrons. This process can dislodge an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The mass-to-charge ratio of this molecular ion corresponds to the molecular weight of the compound. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a characteristic cluster of peaks.
The molecular ion is often unstable and can break apart into smaller, charged fragments. This fragmentation process is not random and follows predictable pathways based on the molecule's structure. The resulting pattern of fragment ions is unique to the compound and serves as a "fingerprint" for its identification. docbrown.infodocbrown.info For this compound, common fragmentation pathways would involve the loss of chlorine atoms or cleavage of the bond between the two phenyl-substituted carbons.
Table 2: Predicted Fragmentation Ions for this compound
| Ion | m/z (Mass-to-Charge Ratio) | Plausible Structure/Origin |
|---|---|---|
| [C₁₄H₁₂Cl₂]⁺ | 250/252/254 | Molecular Ion (M⁺) |
| [C₁₄H₁₂Cl]⁺ | 215/217 | Loss of a chlorine radical from M⁺ |
| [C₇H₇]⁺ | 91 | Tropylium ion (rearrangement of benzyl (B1604629) cation) |
| [C₆H₅]⁺ | 77 | Phenyl cation |
Quantitative Analysis using Mass Spectrometry
Mass spectrometry is also a highly effective tool for quantifying the amount of this compound in a sample. researchgate.net For quantitative analysis, the mass spectrometer is often operated in selected ion monitoring (SIM) mode. In SIM mode, instead of scanning the entire mass range, the instrument is set to detect only a few specific ions that are characteristic of the target analyte. cdc.gov This approach significantly increases the sensitivity and selectivity of the analysis by reducing background noise.
To perform quantification, a calibration curve is generated using standard solutions of this compound at known concentrations. The peak area or height of a specific ion is plotted against the concentration. By analyzing the unknown sample under the same conditions, its concentration can be determined by interpolating its peak area or height on the calibration curve. The use of an internal standard, a compound with similar chemical properties added to both the standards and the unknown samples at a constant concentration, is a common practice to correct for variations in sample preparation and instrument response. publisso.de
High-Resolution Mass Spectrometry for Photolysis Products (e.g., LC-QTOF-MS)
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as in LC-Quadrupole Time-of-Flight-MS (LC-QTOF-MS), is a powerful tool for identifying the products of DDE photolysis. The high mass accuracy and resolution of QTOF-MS enable the determination of elemental compositions for unknown degradation products, facilitating their structural elucidation.
In studies investigating the degradation of various organic pollutants, LC-ESI-QTOF-MS (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight-Mass Spectrometry) has proven effective in characterizing degradation products. nih.gov This technique allows for the separation of complex mixtures followed by the precise mass measurement of the individual components. For instance, in the analysis of sorafenib (B1663141) tosylate, LC-QTOF/MS was instrumental in identifying five degradation products. nih.gov The fragmentation patterns observed in MS/MS experiments provide further structural information. In-source collision-induced dissociation (IS-CID) can also be employed to generate fragment ions, aiding in the identification of specific moieties within the molecule. nih.gov
The general workflow for identifying photolysis products of DDE using LC-QTOF-MS would involve:
Sample Preparation: Irradiating a solution of DDE to induce photolysis and then extracting the resulting mixture.
Chromatographic Separation: Injecting the extract into an LC system, often with a C18 column, to separate the parent compound from its various photoproducts. nih.gov
Mass Spectrometric Analysis: Analyzing the eluent from the LC using a QTOF mass spectrometer in both full-scan MS and MS/MS modes.
Data Analysis: Using the accurate mass measurements to propose elemental compositions for the detected peaks and interpreting the fragmentation patterns from MS/MS spectra to confirm the structures of the photoproducts.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structures of DDE and its metabolites. Fourier-Transform Infrared Spectrometry (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary information about the functional groups and the atomic connectivity within a molecule.
Fourier-Transform Infrared Spectrometry (FTIR) in Metabolite Identification
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule based on their characteristic absorption of infrared radiation. nih.gov It can be used as a screening tool to gain initial structural information about the metabolites of DDE. nih.govvisionpublisher.info The presence or absence of specific absorption bands can indicate changes to the parent molecule, such as the introduction of hydroxyl or carbonyl groups, or alterations to the aromatic rings.
For example, the FTIR spectrum of a DDE metabolite could be compared to the spectrum of the parent compound to identify new peaks. A broad peak in the 3200-3600 cm⁻¹ region would suggest the formation of a hydroxyl group, indicating an oxidation reaction. The appearance of a strong peak around 1700 cm⁻¹ would be indicative of a carbonyl group, suggesting the formation of a ketone or an aldehyde.
FTIR has been successfully applied in metabolic fingerprinting to differentiate between the effects of various compounds on cellular metabolism. visionpublisher.infonih.gov This approach could be adapted to study the metabolic impact of DDE and its degradation products.
Application of Nuclear Magnetic Resonance (NMR) in Related Compound Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in a molecule, respectively.
Studies on DDT and its analogues have utilized NMR to analyze their structures. optica.orgoptica.orgoup.com The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum allow for the precise determination of the molecular structure. For instance, in the ¹H NMR spectrum of 1,1-dichloroethane (B41102), the protons on the two different carbons appear at distinct chemical shifts, and the splitting patterns (a quartet and a doublet) reveal the number of neighboring protons. docbrown.info
In the context of DDE metabolite analysis, NMR would be used to:
Confirm the identity of known metabolites by comparing their spectra to those of authentic standards.
Elucidate the structure of novel metabolites. For example, changes in the aromatic region of the ¹H NMR spectrum could indicate substitution on the phenyl rings, while new signals in the aliphatic region could point to modifications of the dichloroethene moiety.
The analysis of related compounds like 1,2-dichloro-1,2-diphenylethane (B1173916) by NMR provides a basis for understanding the spectral characteristics of the core diphenyl ethane (B1197151) structure. nih.gov
Specialized Methodologies for Environmental Monitoring
To assess the environmental risk posed by this compound, specialized methodologies are employed to determine its persistence and the potential for its biological degradation.
Half-Life Determination Assays in Environmental Compartments
The environmental persistence of a chemical is often expressed in terms of its half-life, which is the time it takes for half of the initial amount to disappear from a specific environmental compartment (e.g., water, soil, air).
Determining the half-life of DDE involves incubating the compound in a microcosm that simulates a particular environmental compartment and monitoring its concentration over time. For example, to determine the half-life in water, DDE would be added to a sample of natural water, and aliquots would be taken at regular intervals for analysis by a suitable method like gas chromatography-mass spectrometry (GC-MS). The rate of disappearance can then be used to calculate the half-life.
Factors that influence the half-life include temperature, pH, microbial activity, and the presence of light. For instance, the atmospheric half-life of 1,1-dichloroethene is estimated to be around 1.5 days due to its reaction with hydroxyl radicals. cdc.gov In contrast, the hydrolytic half-life of 1,1-dichloroethane at pH 7 and 25°C is estimated to be 60 years. cdc.gov Studies have shown that DDE is highly recalcitrant to degradation under both aerobic and anaerobic conditions. nih.gov
Table 1: Example of Half-Life Data for Related Dichloro-compounds in Different Environmental Compartments
| Compound | Environmental Compartment | Half-Life | Conditions | Reference |
| 1,1-Dichloroethene | Atmosphere | ~1.5 days | Reaction with hydroxyl radicals | cdc.gov |
| 1,1-Dichloroethane | Water | 60 years | pH 7, 25°C (hydrolysis) | cdc.gov |
| 1,1-Dichloroethene | Anoxic Sediments | 81 - 173 days | Biodegradation | cdc.gov |
| 1,2-Dichloroethane | Atmosphere | ~1 month | Photooxidation | epa.gov |
This table is for illustrative purposes and includes data for related compounds to demonstrate the type of information gathered in half-life determination assays.
Enzyme Kinetic Characterization
Understanding the enzymatic processes that may lead to the degradation of DDE is crucial for assessing its potential for bioremediation. Enzyme kinetic studies can characterize the enzymes responsible for DDE transformation and determine the efficiency of the degradation process.
These studies typically involve incubating DDE with purified enzymes or crude cell extracts and measuring the rate of substrate disappearance or product formation. The kinetic parameters, Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ), can then be determined. A low Kₘ value indicates a high affinity of the enzyme for the substrate.
Research on the enzymatic degradation of the parent compound, DDT, has identified enzymes capable of its transformation. For example, some enzymes can catalyze the dehydrochlorination of DDT to DDE. acs.org Other studies have investigated the metabolic fate of DDT and its metabolites in organisms, showing conversion to compounds like DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane) and DDA (bis(p-chlorophenyl)acetic acid). nih.govnih.gov While DDE is a known metabolite of DDT, its own enzymatic degradation is often found to be very slow. tandfonline.com
Environmental Remediation and Management Strategies for 1,1 Dichloro 2,2 Diphenylethane Contamination
Bioremediation Approaches
Bioremediation leverages natural microbial processes to break down hazardous substances into less toxic or non-toxic compounds. For chlorinated hydrocarbons, this often involves stimulating indigenous microbial populations or introducing specialized microbes to the contaminated site. mdpi.comresearchgate.net
Augmentation with Microbial Strains for Enhanced Degradation
Bioaugmentation, the introduction of specific microbial strains to a contaminated environment, can enhance the degradation of persistent pollutants. nih.gov While direct studies on 1,1-Dichloro-2,2-diphenylethane are not prevalent, research on similar compounds like DDT shows that certain microorganisms are effective. For instance, the white-rot fungus Phanerochaete chrysosporium has demonstrated the ability to mineralize DDT extensively. nih.gov Mixed cultures, such as a combination of the fungus Ganoderma lingzhi and the bacterium Pseudomonas aeruginosa, have also been shown to achieve nearly 100% degradation of DDT. researchgate.net Microbial reductive dechlorination is a major degradation pathway for chlorinated hydrocarbons in anaerobic environments. nih.gov Various microorganisms, including species of Bacillus, are known to play a role in the bioremediation of hydrocarbons. nih.gov The success of bioaugmentation relies on the ability of the introduced microbes to survive and compete in the natural environment. researchgate.net
Optimization of Environmental Conditions for Microbial Activity
The effectiveness of bioremediation is highly dependent on environmental factors that influence microbial growth and metabolic activity. Key parameters include pH, temperature, moisture, and the availability of nutrients and electron acceptors. mdpi.comresearchgate.net For the breakdown of chlorinated compounds, microorganisms require an electron donor, which is a compound that can supply electrons during metabolic reactions. epa.gov In anaerobic reductive dechlorination, bacteria gain energy by replacing chlorine atoms on a hydrocarbon with hydrogen. epa.govyoutube.com The presence of oxygen is also a critical factor; some degradation processes are aerobic, while others are anaerobic. youtube.com For example, the degradation of some chlorinated ethenes occurs anaerobically, while the process for 1,4-dioxane (B91453) is aerobic. youtube.com Optimizing these conditions, a process known as biostimulation, can significantly enhance the rate of pollutant degradation by the native microbial populations.
Sequential Chemical-Biological Treatment Methodologies
For highly recalcitrant compounds that are resistant to direct biological treatment, a sequential chemical-biological approach can be effective. This strategy involves a chemical pre-treatment step to break down the complex pollutant into simpler, more biodegradable intermediates. mdpi.com These intermediates can then be further degraded by microorganisms in a subsequent biological treatment phase.
Advanced Oxidation Processes (AOPs), for example, can be used as a pre-treatment to partially oxidize persistent organic pollutants, increasing their biodegradability. mdpi.com Ozone-based treatments, in particular, can break down stubborn organic compounds and are often followed by biological processes like biofiltration to remove the resulting byproducts. mdpi.com This integrated approach can be more cost-effective and efficient than either chemical or biological treatment alone for certain industrial wastewaters.
Chemical and Physical Remediation Technologies
When biological methods are too slow or ineffective, chemical and physical technologies offer powerful alternatives for the remediation of this compound and related compounds.
Catalytic Dechlorination Technologies
Catalytic hydrodechlorination (HDC) is an environmentally sound method for destroying chlorinated organic compounds. pjoes.com This process uses a catalyst and hydrogen gas to remove chlorine atoms from the hydrocarbon structure, converting them into hydrocarbons and hydrochloric acid. pjoes.com
Research on DDT and its derivatives has shown that a sulfided Nickel-Molybdenum on a carbon support (Ni-Mo/C) catalyst can achieve complete dechlorination at temperatures around 260°C and a hydrogen pressure of 3 MPa. pjoes.comnih.gov The final products of exhaustive DDT hydrodechlorination are primarily 1,1-diphenylethane (B1196317) (DPE) and 1,2-diphenylethane (B90400) (BB). pjoes.com Another highly effective catalyst is a hydroxyapatite-supported Palladium (Pd) nanoparticle catalyst (Pd⁰HAP), which can completely dechlorinate DDT, DDE, and DDD under mild conditions. oup.comoup.com This method is notable for its high efficiency compared to previously reported palladium catalysts. oup.com
Table 1: Research Findings on Catalytic Hydrodechlorination of DDT Derivatives
| Catalyst System | Target Compound(s) | Key Conditions | Primary Products | Reported Efficiency | Source |
|---|---|---|---|---|---|
| Sulphided Ni-Mo/C | DDT, DDD, DDE, DDMU | 260°C, 3 MPa H₂ pressure | 1,1-diphenylethane (DPE), 1,2-diphenylethane (BB) | Complete dechlorination of DDT derivatives. Final product mix for DDT was 63% DPE, 21% BB, 12% DPM. | pjoes.com |
| Hydroxyapatite-supported Pd Nanoparticle (Pd⁰HAP) | DDT, DDE, DDD | Mild conditions with molecular hydrogen | Complete dechlorination to parent hydrocarbons. | Significantly higher activity than other Pd catalysts; good reusability. | oup.comoup.com |
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods that generate highly reactive hydroxyl radicals (•OH). aimequip.com.au These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of persistent organic pollutants, often mineralizing them into harmless substances like carbon dioxide and water. aimequip.com.aumdpi.comucm.es AOPs are particularly effective for treating industrial wastewater containing hazardous organic pollutants. aimequip.com.aunih.gov
Common AOPs include:
Ozone-based processes (O₃, O₃/H₂O₂): Ozone is a strong oxidant, and its power is enhanced when combined with hydrogen peroxide (H₂O₂) to produce more hydroxyl radicals. mdpi.comaimequip.com.au
UV/H₂O₂: The combination of ultraviolet (UV) light and H₂O₂ effectively generates hydroxyl radicals for pollutant degradation. mdpi.com
Fenton and Photo-Fenton: The Fenton reaction uses iron (II) salts to catalyze H₂O₂ into hydroxyl radicals. This process is enhanced by UV light in the photo-Fenton reaction. mdpi.comnih.gov
Photocatalysis: This method uses a semiconductor catalyst (like TiO₂) and light to generate oxidizing species. It is considered an efficient and environmentally friendly technique. mdpi.com
AOPs can be used alone or in combination to enhance their effectiveness and can also serve as a pre-treatment for biological methods. mdpi.comnih.gov
Table 2: Comparison of Common Advanced Oxidation Processes (AOPs)
| AOP Method | Mechanism | Advantages | Limitations | Source |
|---|---|---|---|---|
| Ozone-based (O₃, O₃/H₂O₂) | Generates hydroxyl radicals from ozone decomposition, enhanced by H₂O₂. | Effective for a wide range of organics, disinfects. | Can produce undesirable byproducts, potential for high operational costs. | mdpi.comaimequip.com.au |
| Fenton/Photo-Fenton | Fe²⁺ catalyzes H₂O₂ to form •OH; enhanced by UV light. | High degradation rates, can be cost-effective. | Limited to acidic pH range, produces iron sludge. | mdpi.comnih.gov |
| UV/H₂O₂ | UV photolysis of H₂O₂ generates •OH. | No sludge production, effective for various contaminants. | High energy consumption, water turbidity can reduce efficiency. | mdpi.com |
| Photocatalysis (e.g., TiO₂) | Semiconductor catalyst activated by light creates electron-hole pairs, leading to radical formation. | Low operational costs, environmentally friendly, can use solar light. | Catalyst recovery can be challenging, slow reaction rates for some compounds. | mdpi.com |
Computational Modeling in Environmental Fate Prediction
Mathematical models have become indispensable tools for predicting the distribution and long-term behavior of environmental contaminants. researchgate.net By simulating complex environmental processes, these models offer insights into the fate of substances like this compound, guiding remediation efforts and risk assessment.
Fugacity Modeling for Environmental Partitioning
Fugacity models are a cornerstone of environmental fate assessment. They predict how a chemical will partition itself between different environmental compartments such as air, water, soil, and biota. This is crucial for understanding where the highest concentrations of this compound are likely to occur and which ecosystems are at greatest risk.
The partitioning behavior is governed by the chemical's physical-chemical properties, including its solubility, vapor pressure, and octanol-water partition coefficient (Kow). For this compound, its high lipophilicity and low water solubility indicate a strong tendency to adsorb to soil and sediment and to bioaccumulate in the fatty tissues of organisms. cdc.govpops.int
| Property | Value | Implication for Fugacity Modeling |
| Molecular Formula | C14H12Cl2 ontosight.ai | Influences molecular weight and size, affecting transport properties. |
| Molecular Weight | 251.15 g/mol | A key parameter in calculating fugacity capacity. |
| Log Kow | ~5.0-6.0 (estimated) | High value suggests strong partitioning into organic matter and lipids. |
| Water Solubility | Very low | Limits its concentration in the aqueous phase, driving it towards sediment and biota. |
| Vapor Pressure | Low | Reduces the rate of volatilization from soil and water surfaces. |
Table 1: Key Physicochemical Properties of this compound for Fugacity Modeling
Quantitative Structure-Activity Relationship (QSAR) Analysis for Environmental Behavior
Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that correlate the structural features of a chemical with its biological or environmental activity. ecetoc.org In the context of environmental science, QSARs can estimate a chemical's persistence, bioaccumulation potential, and toxicity based on its molecular structure. nih.govnih.gov This is particularly valuable for legacy compounds like this compound, where extensive empirical data may be lacking.
For this compound, QSAR models can be used to:
Predict Biodegradation Rates: By analyzing its chemical structure, QSARs can estimate how quickly the compound will be broken down by microorganisms in the environment. The presence of chlorine atoms and the diphenyl structure suggests slow biodegradation.
Estimate Bioaccumulation Factors (BAF): QSARs can predict the extent to which the compound will accumulate in organisms, a critical factor in assessing its ecological risk.
Assess Toxicity to Various Species: By comparing its structure to those of known toxicants, QSAR models can provide an initial assessment of its potential harm to different organisms in the food web.
| QSAR Endpoint | Predicted Behavior of this compound | Rationale based on Chemical Structure |
| Persistence (Half-life) | Long | The stable chlorinated diphenyl structure is resistant to degradation. |
| Bioaccumulation | High | High lipophilicity (fat-loving nature) facilitates accumulation in fatty tissues. |
| Toxicity | Moderate to High | Structural similarities to other known toxic organochlorine compounds. |
Table 2: QSAR-Based Predictions for the Environmental Behavior of this compound
Regulatory Frameworks and Environmental Policy Implications
The persistent and bioaccumulative nature of this compound and other legacy chlorinated hydrocarbons has necessitated the development of robust national and international regulatory frameworks.
Classification as a Persistent Organic Pollutant (POP)
Due to its harmful properties and its ability to travel long distances in the environment, this compound, as a breakdown product of DDT, falls under the umbrella of Persistent Organic Pollutants (POPs). cdc.govpops.int POPs are a group of chemicals that are toxic, persist in the environment for long periods, and accumulate in the fatty tissues of living organisms. pops.intpops.int
The defining characteristics of POPs include:
Persistence: They resist degradation in the environment.
Bioaccumulation: They concentrate in living organisms.
Toxicity: They can cause a range of adverse health effects. state.gov
Long-Range Transport: They can be transported far from their original source via air and water currents. cdc.gov
International Conventions and National Regulations Pertaining to Legacy Chlorinated Hydrocarbons
The global threat posed by POPs has led to international cooperation to control their production, use, and disposal.
The Stockholm Convention on Persistent Organic Pollutants: This is a landmark international treaty that aims to eliminate or restrict the production and use of POPs. wikipedia.org Adopted in 2001 and entering into force in 2004, the convention initially targeted a list of 12 POPs, including DDT. wikipedia.orgiisd.org While this compound is not explicitly listed, its direct link to DDT means that measures to control DDT under the convention also address its environmental presence. cdc.gov Parties to the convention are required to develop national implementation plans to manage and reduce releases of POPs. state.gov
National Regulations: Many countries have established their own regulations for managing chlorinated hydrocarbons. In the United States, the Environmental Protection Agency (EPA) regulates these substances under various statutes, including the Toxic Substances Control Act (TSCA) and the Clean Water Act. epa.gov Specific regulations may set limits for these chemicals in drinking water, industrial discharges, and contaminated sites. epa.vic.gov.auepa.gov For instance, waste materials containing chlorinated hydrocarbons may be classified as reportable priority waste, necessitating specific management and disposal protocols. epa.vic.gov.au
The management of legacy chlorinated hydrocarbons like this compound requires a multi-faceted approach that combines advanced computational modeling to predict their environmental behavior with stringent international and national regulations to control their presence and mitigate their impact on ecosystems and human health.
Q & A
Q. What are the recommended safety protocols for handling 1,1-Dichloro-2,2-diphenylethane in laboratory settings?
- Methodological Answer : Due to its carcinogenic classification and dermal absorption risks , adhere to:
- Containment : Use fume hoods or closed systems to prevent inhalation.
- PPE : Wear nitrile gloves, chemical-resistant clothing, and safety goggles.
- Storage : Store in airtight containers away from oxidizers (e.g., peroxides) and strong bases (e.g., NaOH) in cool, ventilated areas .
- Exposure Minimization : Implement ALARA principles, with regular air quality monitoring and decontamination protocols for spills .
Q. How can researchers differentiate this compound from structurally related compounds like DDT or DDE?
- Methodological Answer : Use chromatographic separation coupled with mass spectrometry:
- GC-MS : Employ a DB-5MS column (30 m × 0.25 mm) with a temperature gradient (70°C to 300°C at 10°C/min). Distinct retention times and mass fragments (e.g., m/z 235 for DDD vs. m/z 246 for DDT) aid identification .
- HPLC-DAD : Use a C18 column with isocratic elution (acetonitrile/water, 80:20), monitoring UV absorbance at 254 nm. Co-elution issues can be resolved by spiking with certified reference standards .
Q. What methodologies are recommended for quantifying environmental persistence of this compound in sediment-water systems?
- Methodological Answer :
-
Half-life Studies : Conduct aerobic/anaerobic biodegradation assays in microcosms, analyzing parent compound degradation via GC-ECD. Field studies in San Joaquin River tributaries reported DDD (analog) persistence >5 years in sediments .
-
Partitioning Analysis : Measure Henry's Law constants (2.3 × 10⁻⁵ atm·m³/mol) to model air-water exchange, integrating temperature-dependent solubility .
Matrix Half-life (Years) Key Degradation Products Aerobic sediment 2–5 DDE, DDMU Anaerobic water >10 DDA, chlorinated aromatics
Q. What are the primary degradation products of this compound under environmental conditions?
- Methodological Answer : Degradation pathways include:
- Aerobic : Microbial oxidation produces 4,4'-dichlorodiphenylacetic acid (DDA) via dechlorination .
- Anaerobic : Reductive dechlorination yields 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene) .
- Photolysis : UV exposure generates chlorinated benzophenones, identified via LC-QTOF-MS with isotopic pattern matching .
Q. What synthetic routes are commonly used to prepare this compound derivatives?
- Methodological Answer :
- Halogenation : React diphenylethane with Cl₂ gas in CCl₄ under UV light (yield: ~60–70%). Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) .
- Dehydrohalogenation : Treat 1,2-dibromo-1,2-diphenylethane with NaOEt/EtOH to form alkenes, optimizing stoichiometry (1:2 molar ratio) and reflux time (4–6 hrs) .
Advanced Questions
Q. How can researchers resolve contradictory toxicity data for this compound across studies?
- Methodological Answer : Address discrepancies via:
- Dose-Response Analysis : Use in vitro models (e.g., HepG2 cells) to compare LC₅₀ values under standardized exposure conditions (24–72 hrs, serum-free media) .
- Metabolite Profiling : Quantify hepatic metabolites (e.g., glutathione conjugates) via LC-MS/MS to assess bioactivation pathways .
- Interspecies Variability : Conduct comparative studies using zebrafish (embryotoxicity assays) and rodent models, controlling for CYP450 enzyme activity differences .
Q. What stereochemical considerations are critical in synthesizing enantiopure intermediates for this compound derivatives?
- Methodological Answer :
- Chiral Resolution : Separate d- and l-enantiomers of 1,2-dibromo-1,2-diphenylethane using chiral HPLC (Chiralpak IA column, hexane:isopropanol 95:5) .
- Racemization Prevention : Avoid polar solvents (e.g., DMSO) during bromination; use benzene at 80°C to maintain enantiopurity (>98% ee) .
Q. How can co-elution challenges in chromatographic separation of halogenated analogs be mitigated?
- Methodological Answer :
- Column Selectivity : Use a tandem column system (DB-17 + HP-5) to exploit differences in polarity and halogen substituent positions .
- Mobility Shifts : Derivatize samples with pentafluorobenzoyl chloride to enhance MS sensitivity and retention time shifts .
Q. What computational models predict the environmental fate of this compound?
- Methodological Answer :
- Fugacity Modeling : Input log KOW (4.8), vapor pressure (1.2 × 10⁻⁶ mm Hg), and Henry's Law constants to predict partitioning into sediments (90%) vs. water (8%) .
- QSAR Analysis : Apply molecular descriptors (e.g., polar surface area, halogen count) to estimate bioaccumulation potential in aquatic organisms .
Q. What metabolic pathways dominate the bioremediation of this compound in anaerobic environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
